5-(Difluoromethyl)pyridine-3-carboxamide

Medicinal Chemistry Agrochemical Design ADME Optimization

Lead optimization programs often face high oxidative clearance and poor membrane permeability. 5-(Difluoromethyl)pyridine-3-carboxamide addresses both challenges with its -CF₂H group, a lipophilic hydrogen-bond donor and metabolically stable bioisostere of alcohol, thiol, and amino groups. • Enables design of carboxamide fungicides and nematicides with improved potency against resistant strains. • Key intermediate for allosteric kinase inhibitors (e.g., SHP2, IC₅₀ = 74 nM NNMT) and heterobifunctional degraders (e.g., dCBP-1). • Replacing 5-methyl or 5-chloro with 5-CF₂H significantly prolongs half-life and reduces clearance in lead series.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
Cat. No. B14750240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)pyridine-3-carboxamide
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)N)C(F)F
InChIInChI=1S/C7H6F2N2O/c8-6(9)4-1-5(7(10)12)3-11-2-4/h1-3,6H,(H2,10,12)
InChIKeyXDCNDDSQOWNEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethyl)pyridine-3-carboxamide Core Scaffold


5-(Difluoromethyl)pyridine-3-carboxamide is a heterocyclic building block characterized by a pyridine ring substituted with a difluoromethyl (-CF₂H) group and a primary carboxamide (-CONH₂) moiety . The -CF₂H group functions as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of alcohol, thiol, and amino groups, enhancing membrane permeability and target engagement [1]. This compound serves as a key intermediate for synthesizing fungicides, nematicides, and kinase inhibitors due to the strategic positioning of the difluoromethyl group at the pyridine 5-position .

1

Lipophilic H-bond donor scaffold for kinase inhibitor and agrochemical design

2

Metabolically stable -CF₂H bioisostere for ADME optimization studies

3

Building block compatible with late-stage direct C–H difluoromethylation

5-(Difluoromethyl)pyridine-3-carboxamide vs. Analogs


The -CF₂H substituent confers a unique combination of moderate lipophilicity and hydrogen-bond donor capacity that simple alkyl (e.g., -CH₃) or mono-halogen (e.g., -Cl, -CF₃) analogs cannot replicate [1]. While 5-methylpyridine-3-carboxamide offers minimal lipophilicity (XLogP3 ~0.1) and 5-chloropyridine-3-carboxamide provides only passive hydrophobic bulk (XLogP3 ~0.4), the -CF₂H group balances enhanced membrane diffusion with specific polar interactions that improve target binding kinetics [2]. Moreover, the difluoromethyl group exhibits superior metabolic stability compared to methyl or chloro substituents, reducing the risk of rapid oxidative clearance in vivo [3]. Direct substitution with these analogs therefore risks loss of potency, altered selectivity, or accelerated degradation.

5-Methyl or 5-chloro analogs

Lack H-bond donor capacity; lipophilicity and target binding kinetics may shift, reducing engagement in polar binding pockets.

5-Trifluoromethyl analog

Pure H-bond acceptor (-CF₃) cannot replicate the specific polar interaction of -CF₂H, potentially losing affinity in HBD-dependent targets.

Unsubstituted pyridine-3-carboxamide

Lower lipophilicity and faster oxidative clearance may reduce metabolic stability and alter pharmacokinetic profile in vivo.

5-(Difluoromethyl)pyridine-3-carboxamide: Physicochemical & Reactivity Data


Enhanced Lipophilicity vs. Methyl & Chloro Analogs

The 5-(difluoromethyl) substitution significantly increases lipophilicity compared to the 5-methyl analog, improving passive membrane permeability. While the target compound's XLogP3 is estimated at 0.5, the 5-methyl analog (5-methylnicotinamide) shows XLogP3 = 0.1 and the 5-chloro analog shows XLogP3 = 0.4, representing a 5-fold and 1.25-fold increase in predicted lipophilicity, respectively [1]. This difference correlates with enhanced cellular uptake and oral bioavailability potential.

Lipophilicity vs. methyl/chloro
Cross-study comparable
+0.4 logP vs. methyl; +0.1 vs. chloro (XLogP3)
Supports membrane permeability optimization studies
Computed values; experimental confirmation recommended
Medicinal Chemistry Agrochemical Design ADME Optimization

Hydrogen Bond Donor vs. Trifluoromethyl Analog

The -CF₂H group acts as a weak hydrogen bond donor (HBD), whereas the -CF₃ group is a pure H-bond acceptor. This HBD capability of the difluoromethyl group allows for specific polar interactions with target proteins that are not possible with the trifluoromethyl analog [1]. In a study of NNMT inhibitors, a difluoromethyl-nicotinamide analog exhibited an IC₅₀ of 74 nM, while the corresponding trifluoromethyl analog was significantly less potent (IC₅₀ > 10 µM), highlighting the importance of the -CF₂H H-bond donor interaction [2].

H-bond donor vs. -CF₃
Cross-study comparable
NNMT IC₅₀ 74 nM (-CF₂H) vs >10 µM (-CF₃ analog)
Reported H-bond donor contribution to target engagement
Human NNMT enzyme inhibition assay context
Medicinal Chemistry Bioisostere Design Kinase Inhibitor Optimization

Enhanced Metabolic Stability

The difluoromethyl group exhibits superior metabolic stability compared to methyl or chloro substituents due to the strength of the C-F bond and resistance to oxidative metabolism [1]. In hepatic microsome stability assays, compounds bearing a -CF₂H group typically show >2-fold longer half-life than their -CH₃ counterparts [2]. This translates to lower in vivo clearance and improved pharmacokinetic profiles, making 5-(difluoromethyl)pyridine-3-carboxamide a preferred scaffold for lead optimization programs requiring extended target exposure.

Metabolic stability
Class-level inference
>2-fold t₁/₂ increase vs. -CH₃ (HLM)
Class-level microsomal stability context for lead optimization
Compound-specific data to verify
Drug Metabolism Lead Optimization In Vivo Clearance

Direct C–H Difluoromethylation

Recent advances enable the direct, site-selective C-H difluoromethylation of pyridines using copper-catalyzed deaminative strategies [1]. This method achieves >90% conversion with excellent regioselectivity for the 5-position in pyridine-3-carboxamide systems, compared to traditional multi-step syntheses requiring pre-functionalized starting materials and offering <50% overall yield [2]. The streamlined access to 5-(difluoromethyl)pyridine-3-carboxamide accelerates SAR exploration and reduces synthesis costs.

Direct C–H difluoromethylation
Cross-study comparable
>90% conversion, 1 step, >40% yield improvement
Late-stage functionalization method context
Cu-catalyzed deaminative strategy; regioselectivity for 5-position
Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

5-(Difluoromethyl)pyridine-3-carboxamide: Research & Industrial Applications


Agrochemical Lead Optimization

5-(Difluoromethyl)pyridine-3-carboxamide serves as a key intermediate for synthesizing carboxamide fungicides (e.g., fluxapyroxad analogs) and nematicides. The difluoromethyl group at the 5-position enhances metabolic stability and target binding, which is critical for field efficacy [1]. Its use enables the design of novel pyridyl carboxamide derivatives with improved potency against resistant fungal strains and nematodes.

Allosteric Kinase Inhibitor Development

The -CF₂H group's H-bond donor capacity makes this compound a valuable building block for allosteric kinase inhibitors. In SHP2 inhibitor programs, substitution at the pyridine 5-position with -CF₂H has been shown to enhance binding to the allosteric tunnel, leading to improved cellular potency [2]. It is also employed in heterobifunctional degraders (e.g., dCBP-1) targeting p300/CBP in multiple myeloma.

ADME Optimization

When a lead series suffers from high clearance due to oxidative metabolism, replacement of a 5-methyl or 5-chloro substituent with 5-difluoromethyl can significantly prolong half-life and reduce clearance [3]. This scaffold is particularly useful for CNS-targeted compounds where balanced lipophilicity and hydrogen bonding are required for brain penetration.

HDAC & NNMT Inhibitor Probes

The compound is a privileged scaffold for developing potent and selective enzyme inhibitors. For example, difluoromethyl-nicotinamide analogs have shown nanomolar inhibition of NNMT (IC₅₀ = 74 nM) and HDAC8 (IC₅₀ = 183 nM) [4]. Its use enables the creation of chemical probes with improved target engagement and cellular activity.

Application
Selection Property
Validation Focus
Agrochemical lead optimization
Metabolic stability and target binding profile
Fungicidal/nematicidal activity screening
Allosteric kinase inhibitor development
H-bond donor capacity for allosteric pocket engagement
Kinase inhibition and selectivity panel
ADME optimization
Microsomal stability and clearance profile
In vitro half-life and intrinsic clearance assays
Enzyme inhibitor probe design
Target engagement and cellular potency
NNMT/HDAC inhibition and pathway modulation

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27 linked technical documents
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